molecular formula C10H15NO5S2 B14152142 4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide CAS No. 135832-42-7

4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide

Cat. No.: B14152142
CAS No.: 135832-42-7
M. Wt: 293.4 g/mol
InChI Key: HLBQGOCNVGPIOX-UHFFFAOYSA-N
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Description

4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide is a chemical compound with the molecular formula C10H15NO5S2. It is characterized by the presence of a sulfonyl group attached to a benzene ring, along with a hydroxybutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-hydroxybutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells or the growth of bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxybutyl)sulfanyl]benzenesulfonamide
  • 4-(4-Hydroxybutylsulfonyl)benzenesulfonamide

Uniqueness

4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide is unique due to its specific structural features, such as the hydroxybutyl side chain and the sulfonyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

135832-42-7

Molecular Formula

C10H15NO5S2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(4-hydroxybutylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C10H15NO5S2/c11-18(15,16)10-5-3-9(4-6-10)17(13,14)8-2-1-7-12/h3-6,12H,1-2,7-8H2,(H2,11,15,16)

InChI Key

HLBQGOCNVGPIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCO)S(=O)(=O)N

Origin of Product

United States

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